molecular formula C10H14 B14337735 2-Methyl-6-methylideneocta-1,3,7-triene CAS No. 107841-93-0

2-Methyl-6-methylideneocta-1,3,7-triene

Cat. No.: B14337735
CAS No.: 107841-93-0
M. Wt: 134.22 g/mol
InChI Key: HHPAHLQNZNQJGB-UHFFFAOYSA-N
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Description

2-Methyl-6-methylideneocta-1,3,7-triene is a chemical compound with the molecular formula C10H14 It is known for its unique structure, which includes multiple double bonds and a methylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-methylideneocta-1,3,7-triene typically involves the use of specific starting materials and catalysts. One common method is the reaction of 2-methyl-1,3-butadiene with acetylene in the presence of a palladium catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-methylideneocta-1,3,7-triene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form epoxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.

    Substitution: The methylidene group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used for reduction.

    Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.

Major Products Formed:

    Oxidation: Epoxides and alcohols.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-Methyl-6-methylideneocta-1,3,7-triene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role in drug development.

    Industry: This compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-6-methylideneocta-1,3,7-triene involves its interaction with various molecular targets. The compound’s double bonds and methylidene group allow it to participate in a range of chemical reactions, which can affect biological pathways. For example, its antimicrobial properties may result from its ability to disrupt cell membranes or interfere with enzyme activity.

Comparison with Similar Compounds

    Myrcene: A monoterpene with a similar structure but different functional groups.

    Ipsdienone: Another compound with a similar carbon skeleton but different reactivity.

Uniqueness: 2-Methyl-6-methylideneocta-1,3,7-triene is unique due to its specific arrangement of double bonds and the presence of a methylidene group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

CAS No.

107841-93-0

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

2-methyl-6-methylideneocta-1,3,7-triene

InChI

InChI=1S/C10H14/c1-5-10(4)8-6-7-9(2)3/h5-7H,1-2,4,8H2,3H3

InChI Key

HHPAHLQNZNQJGB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C=CCC(=C)C=C

Origin of Product

United States

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